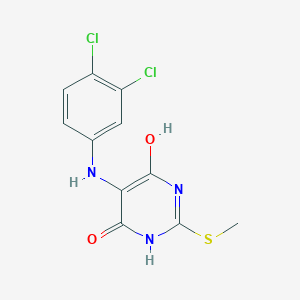
1,3,5,6-Tetramethylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,6-Tetramethylpyrazin-2(1H)-one is an organic compound with the molecular formula C₈H₁₂N₂O It is a derivative of pyrazine, characterized by the presence of four methyl groups attached to the pyrazine ring and a keto group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5,6-Tetramethylpyrazin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-butanedione with ammonia or an amine can lead to the formation of the pyrazine ring, followed by methylation to introduce the four methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,6-Tetramethylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1,3,5,6-Tetramethylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential therapeutic effects, such as neuroprotective and anti-inflammatory activities.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5,6-Tetramethylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects may be attributed to its ability to modulate oxidative stress and inflammation pathways. The compound may also interact with enzymes and receptors involved in these processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetramethylpyrazine: Similar structure but lacks the keto group.
1,4-Dimethylpyrazine: Contains fewer methyl groups and different substitution pattern.
2,5-Dimethylpyrazine: Another derivative with fewer methyl groups.
Propiedades
Número CAS |
38052-24-3 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1,3,5,6-tetramethylpyrazin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-5-7(3)10(4)8(11)6(2)9-5/h1-4H3 |
Clave InChI |
JRCMRAAGDVDLTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)C(=N1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



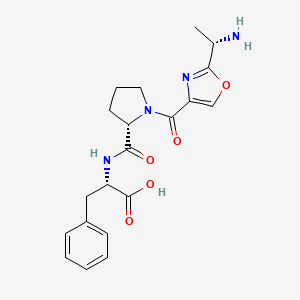
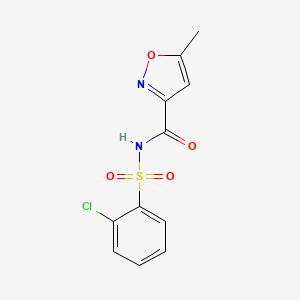
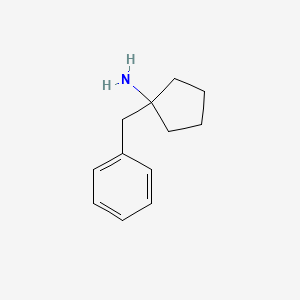
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione](/img/structure/B15214336.png)
![7-butoxy-2H-triazolo[4,5-d]pyrimidine](/img/structure/B15214339.png)

![6-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B15214345.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine](/img/structure/B15214346.png)
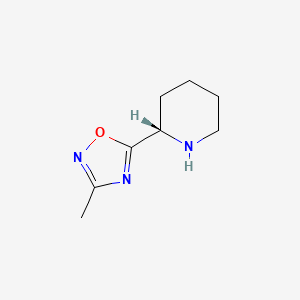
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl-](/img/structure/B15214361.png)

![2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214380.png)
